molecular formula C32H26ClFN2O3S B11694389 (2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11694389
M. Wt: 573.1 g/mol
InChI Key: YLZMCDSZKIIFOW-XUDYTLHWSA-N
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Description

The compound (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, multiple aromatic rings, and various substituents such as chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with 2,6-dimethylphenyl isothiocyanate to form the thiazolidinone ring. The final product is obtained through cyclization and purification steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its diverse functional groups and structural complexity make it a candidate for targeting specific biological pathways and molecular targets. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z,5Z)-5-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE lies in its complex structure and diverse functional groups, which contribute to its wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C32H26ClFN2O3S

Molecular Weight

573.1 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H26ClFN2O3S/c1-20-9-7-10-21(2)30(20)35-32-36(23-11-5-4-6-12-23)31(37)29(40-32)18-22-15-16-27(28(17-22)38-3)39-19-24-25(33)13-8-14-26(24)34/h4-18H,19H2,1-3H3/b29-18-,35-32?

InChI Key

YLZMCDSZKIIFOW-XUDYTLHWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC)/S2)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC)S2)C5=CC=CC=C5

Origin of Product

United States

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